molecular formula C18H23N3O3 B2623892 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide CAS No. 184951-37-9

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide

Cat. No.: B2623892
CAS No.: 184951-37-9
M. Wt: 329.4
InChI Key: PVJYNFRNHSYBAL-UHFFFAOYSA-N
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Description

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. It is known for its interaction with various biological targets, making it a valuable candidate for drug development and research.

Mechanism of Action

Target of Action

The primary target of the compound N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs), and to date, the three different alpha1-adrenergic receptor subtypes, namely alpha1A-, alpha1B- and alpha1D-adrenergic receptors, have been cloned and characterized .

Mode of Action

N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide with the alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors can lead to changes in these pathways and their downstream effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

The molecular and cellular effects of N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)piperazine.

    Coupling with Furan-2-carboxylic Acid: The intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.

    Naftopidil: Used for the treatment of benign prostatic hyperplasia, it shares a similar mechanism of action.

    Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.

Uniqueness

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide is unique due to its specific structural features, such as the presence of a furan ring and a methoxyphenyl group, which contribute to its distinct pharmacological profile. Its ability to selectively target alpha1-adrenergic receptors with high affinity makes it a promising candidate for further research and development .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-16-6-3-2-5-15(16)21-12-10-20(11-13-21)9-8-19-18(22)17-7-4-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJYNFRNHSYBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025537
Record name N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184951-37-9
Record name N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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